[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Overview
Description
“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine” is a chemical compound with the CAS Number: 1018662-21-9 . It has a molecular weight of 204.23 .
Synthesis Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen and one oxygen atom, have been widely studied for their therapeutic potential. These compounds exhibit a broad range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. The 1,3,4-oxadiazole moiety, in particular, has attracted interest as a bioisostere for carboxylic acids, carboxamides, and esters due to its unique structural features that allow for effective binding with various enzymes and receptors in biological systems. This has led to the development of numerous 1,3,4-oxadiazole-based compounds with high therapeutic potency, contributing significantly to the field of drug development (Verma et al., 2019).
Potential Applications in Treating Neuropsychiatric Disorders
The search for novel ligands targeting dopamine D2 receptors, which play a critical role in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety, has identified certain oxadiazole derivatives as promising candidates. These compounds, featuring specific pharmacophores for high D2 receptor affinity, demonstrate the versatility and potential of oxadiazole derivatives in addressing complex neuropsychiatric conditions (Jůza et al., 2022).
Role in Horticultural and Agricultural Sciences
Melatonin, a compound related by its methoxytryptamine structure, illustrates the broader relevance of such molecules in environmental and agricultural sciences. It has been found to enhance the tolerance of horticultural crops against various environmental stresses, including cold, drought, and salinity, through its antioxidative properties and regulation of stress-response genes. This highlights the potential of methoxytryptamine derivatives, by analogy, to contribute to crop resilience and productivity (Bose & Howlader, 2020).
Safety and Hazards
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFXZLOCMNCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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